Cysteine Betaine
Description
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C6H14ClNO2S |
|---|---|
Molecular Weight |
199.70 g/mol |
IUPAC Name |
(1-carboxy-2-sulfanylethyl)-trimethylazanium;chloride |
InChI |
InChI=1S/C6H13NO2S.ClH/c1-7(2,3)5(4-10)6(8)9;/h5H,4H2,1-3H3,(H-,8,9,10);1H |
InChI Key |
RLXSYVULVFGYGU-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](C)(C)C(CS)C(=O)O.[Cl-] |
Origin of Product |
United States |
Betaine Biosynthesis and Catabolism Pathways
Endogenous Synthesis of Betaine (B1666868) from Choline (B1196258)
The primary pathway for the endogenous synthesis of betaine initiates with choline, an essential nutrient. This transformation is a two-step oxidative process that predominantly occurs in specific tissues.
The synthesis of betaine from choline is catalyzed by two key enzymes located within the mitochondria. The first step involves the oxidation of choline to betaine aldehyde, a reaction mediated by choline dehydrogenase . Subsequently, betaine aldehyde dehydrogenase catalyzes the irreversible oxidation of betaine aldehyde to betaine. This two-step process is a critical source of endogenous betaine.
The enzymatic machinery for betaine synthesis is not uniformly distributed throughout the body. The liver and kidneys are the primary sites of endogenous betaine production. In these organs, the high expression of choline dehydrogenase and betaine aldehyde dehydrogenase ensures an efficient conversion of choline to betaine, which can then be utilized locally or transported to other tissues.
Betaine Demethylation and Degradation Pathways
The catabolism of betaine is a stepwise demethylation process that contributes to one-carbon metabolism and ultimately leads to the formation of glycine (B1666218).
The initial step in betaine degradation involves the transfer of one of its methyl groups to homocysteine, a reaction catalyzed by the enzyme betaine-homocysteine S-methyltransferase (BHMT). This process yields methionine and N,N-Dimethylglycine (DMG) . This reaction is a vital component of the methionine cycle, particularly in the liver.
Following its formation, DMG is further demethylated to form sarcosine (B1681465) (also known as N-methylglycine). This reaction is catalyzed by dimethylglycine dehydrogenase. The final step in this pathway is the demethylation of sarcosine to glycine , a reaction mediated by sarcosine dehydrogenase. Glycine can then enter various other metabolic pathways.
Cellular Transport Mechanisms for Betaine
The movement of betaine across cellular membranes is a regulated process mediated by specific transport proteins. These transporters are crucial for maintaining intracellular betaine concentrations and for its distribution throughout the body. The betaine/GABA transporter 1 (BGT1), a member of the solute carrier 6 (SLC6) family, is a key protein involved in the sodium- and chloride-dependent uptake of betaine into cells. Another transporter, the sodium-dependent neutral amino acid transporter 2 (SNAT2), has also been implicated in betaine transport.
Osmoregulation-Induced Upregulation of Betaine Transporters
When cells are exposed to hypertonic (high osmolarity) conditions, they respond by increasing the intracellular concentration of compatible osmolytes like betaine. nih.govoup.com This accumulation is primarily achieved through the uptake of extracellular betaine via specific transporter proteins, rather than de novo synthesis within the cell. nih.gov
A key transporter involved in this process is the betaine/gamma-aminobutyric acid (GABA) transporter 1 (BGT1). nih.govacs.org In response to hypertonic stress, the expression of the gene encoding BGT1 is transcriptionally activated. nih.gov This leads to an increased number of BGT1 proteins being trafficked and inserted into the cell membrane, thereby enhancing the cell's capacity for betaine uptake. nih.gov
Research on rat renal medullary tubules has shown that betaine transport activity is significantly higher in the inner medulla compared to the outer medulla and that this activity increases in hypertonic conditions and decreases in hypotonic conditions. physiology.org Studies have demonstrated a significant increase in sodium-dependent betaine uptake in kidney cells chronically exposed to a hypertonic medium. nih.gov For instance, water deprivation in rats, which leads to hypertonic conditions in the kidneys, resulted in a marked increase in the abundance of betaine transporter mRNA in the outer and inner medulla. physiology.org This upregulation allows cells to actively accumulate betaine and maintain cell size and function under osmotic stress. acs.org
| Condition | Effect on Betaine Transport | Key Transporter | Mechanism |
| Hypertonic Stress | Increased Uptake | BGT1 | Transcriptional activation, increased transporter insertion into the membrane. nih.gov |
| Isotonic | Baseline Uptake | BGT1 | Normal physiological transport. |
| Hypotonic Stress | Decreased Uptake | BGT1 | Reduction in betaine influx and slower downregulation of BGT1 protein. nih.govphysiology.org |
Role of Proton-Coupled Amino Acid Symporters (SLC36 Group)
The Solute Carrier 36 (SLC36) family of proteins, also known as proton-coupled amino acid transporters (PATs), are involved in the transmembrane movement of amino acids and their derivatives. nih.govnih.govwikipedia.org These transporters function as symporters, using the electrochemical gradient of protons (H+) to drive the transport of amino acids across the cell membrane. nih.gov
SLC36A1 (PAT1) is a well-characterized member of this family, expressed at the luminal surface of the small intestine and also found in lysosomes of many cell types. nih.govnih.gov It has a broad substrate selectivity, transporting small, unbranched amino and imino acids. nih.govresearchgate.net Notably, substrates for SLC36A1 include betaine. nih.govresearchgate.net This indicates that in addition to dedicated transporters like BGT1, members of the SLC36 family can also contribute to the cellular uptake of betaine. researchgate.net
| Transporter | Alias | Key Locations | Substrates Include | Ion Coupling |
| SLC36A1 | PAT1 | Small intestine, Lysosomes nih.govnih.gov | Glycine, Proline, Alanine (B10760859), Betaine nih.gov | H+ (Proton) Symporter nih.gov |
| SLC36A2 | PAT2 | Renal proximal tubule nih.gov | Glycine, Proline, Alanine nih.gov | H+ (Proton) Symporter nih.gov |
Enzymatic Roles and Molecular Mechanisms of Betaine Action
Betaine-Homocysteine Methyltransferase (BHMT) Pathway
The Betaine-Homocysteine Methyltransferase (BHMT) pathway represents a crucial route for the metabolism of homocysteine, an intermediate amino acid in the methionine cycle. mygenefood.comresearchgate.net The central enzyme of this pathway, BHMT, is a transferase that facilitates the remethylation of homocysteine. wikipedia.org This process is particularly prominent in the liver and kidneys, where BHMT is highly expressed. wikipedia.orgnih.gov The pathway provides an alternative to the folate-dependent remethylation of homocysteine, playing a critical role in maintaining homocysteine homeostasis, especially when the folate pathway is impaired. nih.gov
The primary catalytic function of Betaine-Homocysteine S-Methyltransferase (BHMT) is the transfer of a methyl group from a betaine (B1666868) molecule (specifically, trimethylglycine) to L-homocysteine. wikipedia.orgresearchgate.net This irreversible reaction yields L-methionine and dimethylglycine. researchgate.netrsc.org
Reaction: Trimethylglycine + L-homocysteine → Dimethylglycine + L-methionine wikipedia.org
This function is a key component of the methionine cycle, as it regenerates the essential amino acid methionine. mygenefood.comnih.gov The kinetic mechanism of BHMT is an ordered Bi-Bi reaction. researchgate.netrsc.org In this sequence, homocysteine is the first substrate to bind to the enzyme, followed by betaine. After the methyl transfer, dimethylglycine is released, and methionine is the last product to dissociate from the enzyme. researchgate.net
| Substrate | Michaelis Constant (Km) |
|---|---|
| L-homocysteine | 4 µM |
| Betaine | 2.2 mM |
The data in this table is based on studies of recombinant human liver BHMT. nih.govbohrium.com
BHMT is characterized as a zinc metalloenzyme, meaning it requires a zinc ion (Zn²⁺) for its catalytic activity. wikipedia.orgnih.govnih.govnih.gov Analysis of the purified recombinant human enzyme has confirmed the presence of zinc. nih.govbohrium.com The zinc ion is integral to the enzyme's structure and function. Removal of the zinc ion, which can be achieved through treatment with chelating agents like EDTA in conjunction with other reagents, results in a concomitant loss of enzymatic activity. nih.govbohrium.comillinois.edu Importantly, the activity of the zinc-depleted enzyme can be fully restored by reintroducing zinc, confirming its essential role as a catalytic cofactor. nih.govbohrium.com The zinc ion at the active site functions as a Lewis acid, preparing the homocysteine substrate for methylation. nih.govplos.org
The structural integrity and catalytic function of BHMT are dependent on specific cysteine residues that coordinate the active site zinc ion. nih.govbohrium.com X-ray crystallography and site-directed mutagenesis studies have identified three conserved cysteine residues that act as thiolate ligands to the zinc atom: Cysteine-217, Cysteine-299, and Cysteine-300. researchgate.netnih.gov These three cysteines, along with a tyrosine residue (Tyr77), form a tetrahedral coordination sphere around the catalytic zinc ion. researchgate.netnih.gov
When homocysteine binds to the enzyme, its thiol group displaces the tyrosine residue to become the fourth ligand for the zinc ion. nih.gov This binding event triggers a conformational change in the enzyme that is necessary for the subsequent binding of the betaine substrate. researchgate.netnih.gov The cysteine residues are susceptible to oxidation; under oxidative conditions, a disulfide bond can form, leading to the loss of the catalytic zinc and inactivation of the enzyme. nih.gov This suggests that the redox state of these critical cysteine residues may serve as a regulatory mechanism for BHMT activity. nih.gov
| Residue Type | Position | Role |
|---|---|---|
| Cysteine | 217 | Directly coordinates with the catalytic zinc ion. researchgate.netnih.gov |
| Cysteine | 299 | Directly coordinates with the catalytic zinc ion. researchgate.netnih.gov |
| Cysteine | 300 | Directly coordinates with the catalytic zinc ion. researchgate.netnih.gov |
| Tyrosine | 77 | Fourth zinc ligand in the unbound state; displaced by homocysteine. researchgate.netnih.gov |
Molecular dynamics simulations and protein crystallography have identified the binding sites for potassium ions. nih.gov These sites involve interactions with several residues, including Aspartic Acid-26, Glycine-27, Glutamine-72, Glutamic Acid-159, Glutamine-247, and Glycine-298. nih.gov These findings indicate that the role of potassium is primarily structural, stabilizing a conformation of the enzyme that has a higher affinity for homocysteine, thereby promoting the catalytic cycle. nih.gov
Studies based on immunofluorescent analysis and protein databases have consistently shown that BHMT is localized in the cytosol. nih.govproteinatlas.orgproteomicsdb.orgproteinatlas.org This cytosolic localization places the enzyme in the same compartment as the other key enzymes of the methionine cycle, allowing for efficient channeling of metabolites like homocysteine and methionine. nih.gov Its expression is most abundant in the cytoplasm of hepatocytes in the liver and in the tubules of the kidney. wikipedia.orgproteinatlas.org
Role in Methionine Cycle and S-Adenosylmethionine (SAM) Synthesis
The BHMT pathway is an integral part of the methionine cycle. nih.govnih.gov This cycle is fundamental for cellular metabolism, primarily for the synthesis of S-adenosylmethionine (SAM) and for the disposal of homocysteine. researchgate.netnih.gov Methionine, regenerated by BHMT from homocysteine, serves as the direct precursor for SAM. nih.govplos.org The enzyme methionine adenosyltransferase (MAT) catalyzes the reaction between methionine and ATP to produce SAM. researchgate.net
SAM is the universal methyl donor for a vast number of critical cellular reactions, including the methylation of DNA, RNA, proteins, and phospholipids. researchgate.netnih.gov By contributing to the methionine pool, the BHMT pathway directly supports the cell's methylation capacity. nih.gov The ratio of SAM to its demethylated product, S-adenosylhomocysteine (SAH), is a key indicator of the cell's methylation potential. researchgate.net By remethylating homocysteine (which is formed from SAH), the BHMT pathway helps maintain a favorable SAM/SAH ratio, thus sustaining essential methylation processes. nih.gov This role becomes particularly vital in the liver under conditions where the primary folate-dependent remethylation pathway is compromised. nih.gov
Based on a thorough review of scientific literature, the chemical compound specified as "Cysteine Betaine" does not possess the well-documented enzymatic and molecular roles as outlined in the user's request. The provided outline accurately describes the biological functions of a different, though metabolically related, compound: Betaine (also known as trimethylglycine).
The functions detailed—such as interdependence with the folate-dependent remethylation pathway, maintenance of the SAM/SAH ratio, and its role as a compatible osmolyte—are extensively attributed in scientific research to Betaine (trimethylglycine). Cysteine is involved in these pathways as a downstream product of methionine metabolism, which is directly influenced by betaine. However, the specific molecule "this compound," a trimethylated form of cysteine, is primarily noted in materials science for its physicochemical properties and is not recognized for the significant metabolic roles described.
Therefore, generating an article that attributes the functions of Betaine to the compound "this compound" would be scientifically inaccurate. The request is based on a conflation of two distinct chemical entities. Due to the strict instruction to focus solely on "this compound" while adhering to an outline that describes the functions of Betaine, it is not possible to generate a factually correct and scientifically accurate article that fulfills both conditions.
Betaine S Regulatory Influence on Cysteine Metabolism
Indirect Contribution to Cysteine Pool via Homocysteine Metabolism
Betaine (B1666868) indirectly affects the cellular concentration of cysteine primarily through its role in homocysteine metabolism. It participates in the remethylation of homocysteine to methionine, which in turn alters the substrate availability for cysteine synthesis via the transsulfuration pathway.
Homocysteine, a sulfur-containing amino acid derived from the demethylation of methionine, serves as a critical intermediate at the intersection of two major metabolic pathways: remethylation and transsulfuration. nih.govfrontiersin.org The transsulfuration pathway is the sole route for the biosynthesis of cysteine in mammals. mdpi.com This metabolic process involves a two-step enzymatic conversion of homocysteine to cysteine. droracle.aiyoutube.com
The first step is the irreversible condensation of homocysteine with serine to form cystathionine (B15957). nih.gov This reaction is catalyzed by the enzyme cystathionine β-synthase (CBS), which requires pyridoxal 5'-phosphate (vitamin B6) as a cofactor. droracle.ainih.gov Subsequently, the enzyme cystathionine γ-lyase (CSE) hydrolyzes cystathionine to produce cysteine, α-ketobutyrate, and ammonia. nih.gov This pathway not only leads to the synthesis of cysteine but also facilitates the catabolism of excess methionine. nih.gov
Table 1: Key Enzymes in the Transsulfuration Pathway
| Enzyme | Substrate(s) | Product(s) | Cofactor |
|---|---|---|---|
| Cystathionine β-synthase (CBS) | Homocysteine, Serine | Cystathionine, Water | Vitamin B6 |
Betaine serves as a significant methyl donor for the remethylation of homocysteine back to methionine. researchgate.netresearchgate.net This reaction is catalyzed by the enzyme betaine-homocysteine methyltransferase (BHMT), which is predominantly found in the liver and kidneys. frontiersin.orgnih.gov By donating one of its methyl groups, betaine is converted to dimethylglycine, while homocysteine is recycled to methionine. frontiersin.org This betaine-dependent pathway is one of the two major routes for homocysteine remethylation, the other being the folate and vitamin B12-dependent methionine synthase pathway. frontiersin.org
The primary effect of betaine on homocysteine metabolism is the reduction of its plasma concentration. researchgate.netnih.govnih.gov By enhancing the conversion of homocysteine to methionine, betaine reduces the amount of homocysteine available to enter the transsulfuration pathway for cysteine synthesis. nih.govresearchgate.net Studies in mice have shown that betaine supplementation leads to increased levels of methionine and S-adenosylmethionine (SAM), while levels of homocysteine and cystathionine are reduced. researchgate.net This suggests that betaine promotes the recycling of homocysteine to methionine at the expense of its conversion to cystathionine and subsequently cysteine. nih.govresearchgate.net Consequently, while betaine is effective at lowering elevated homocysteine levels, its action can lead to a decreased flux through the transsulfuration pathway, thereby impacting the rate of de novo cysteine synthesis. nih.gov
Impact on Glutathione (B108866) (GSH) Biosynthesis
Betaine's influence on cysteine availability has direct consequences for the synthesis of glutathione (GSH), a critical antioxidant.
Glutathione is a tripeptide synthesized from three amino acids: glutamate, cysteine, and glycine (B1666218). nih.gov The synthesis of GSH is a two-step, ATP-dependent process that occurs in the cytosol. nih.gov The first and rate-limiting step is the formation of γ-glutamylcysteine from glutamate and cysteine, a reaction catalyzed by glutamate-cysteine ligase (GCL). nih.gov The availability of cysteine is a key determinant of the rate of GSH synthesis. nih.govresearchgate.net Although cysteine can be synthesized endogenously via the transsulfuration pathway, this is often insufficient, and cells rely on importing cysteine from the extracellular environment. researchgate.net Therefore, the cellular cysteine pool is the primary limiting factor for the production of glutathione. researchgate.netnih.gov
The effect of betaine on GSH production is complex and appears to be context-dependent. By reducing the amount of homocysteine available for the transsulfuration pathway, betaine can limit the de novo synthesis of cysteine. nih.govresearchgate.net This, in turn, can decrease the supply of cysteine available for glutathione synthesis. nih.gov One study observed a rapid decrease in hepatic glutathione levels following acute betaine administration in rats, suggesting that the preferential remethylation of homocysteine to methionine limits cysteine synthesis for GSH production. nih.gov
Modulation of Taurine (B1682933) Synthesis from Cysteine
Taurine is a sulfur-containing amino acid that is synthesized from cysteine through an oxidative pathway. youtube.comnih.gov The initial and rate-limiting step in this pathway is the oxidation of cysteine to cysteine sulfinate, which is catalyzed by the enzyme cysteine dioxygenase (CDO). nih.gov Cysteine sulfinate is then decarboxylated by cysteine sulfinic acid decarboxylase (CSAD) to form hypotaurine (B1206854), which is subsequently oxidized to taurine. nih.gov
Research has shown that betaine can modulate this pathway. Studies in mice have demonstrated that betaine supplementation inhibits the activity of cysteine dioxygenase (CDO). nih.govresearchgate.net This inhibition leads to a decrease in the catabolism of cysteine to taurine, resulting in lower taurine levels in both the liver and plasma. researchgate.net By reducing the conversion of cysteine to taurine, betaine may effectively increase the availability of cysteine for other metabolic processes, such as glutathione synthesis. nih.govresearchgate.net This redirection of cysteine metabolism could be a key mechanism by which betaine helps to maintain cellular GSH levels, particularly when the de novo synthesis of cysteine from homocysteine is reduced. researchgate.net
Table 2: Research Findings on Betaine's Influence on Cysteine Metabolism
| Research Focus | Model | Key Findings | Reference |
|---|---|---|---|
| Homocysteine Metabolism | Mice | Betaine supplementation increased methionine and SAM levels, while decreasing homocysteine and cystathionine. | researchgate.net |
| Glutathione Levels | Rats | Acute betaine administration initially decreased hepatic glutathione levels. | nih.gov |
| Taurine Synthesis | Mice | Betaine intake inhibited cysteine dioxygenase activity and decreased taurine levels in the liver and plasma. | researchgate.net |
Table of Mentioned Compounds
| Compound Name |
|---|
| α-ketobutyrate |
| Ammonia |
| Betaine (Trimethylglycine) |
| Cysteine |
| Cysteine sulfinate |
| Cystathionine |
| Dimethylglycine |
| Glutamate |
| Glutathione (GSH) |
| Glycine |
| Homocysteine |
| Hypotaurine |
| Methionine |
| S-adenosylmethionine (SAM) |
| Serine |
| Taurine |
Regulation of Cysteine Dioxygenase (CDO) Activity
Betaine supplementation has been shown to inhibit the catabolism of cysteine. nih.govresearchgate.net This effect is primarily achieved through the downregulation of Cysteine Dioxygenase (CDO) activity. nih.govresearchgate.net CDO is a key enzyme in cysteine metabolism, responsible for oxidizing cysteine to cysteine sulfinic acid, a step that commits cysteine to degradation pathways. nih.gov The regulation of CDO is critical for maintaining cysteine homeostasis; the enzyme's activity can be adjusted significantly in response to the availability of sulfur amino acids from dietary sources. grantome.com Research in mice has demonstrated that dietary betaine supplementation leads to a discernible decrease in hepatic CDO activity. nih.govresearchgate.net This reduction in enzyme function effectively slows down the breakdown of cysteine, playing a pivotal role in conserving the cellular pool of this amino acid, especially when its synthesis via the transsulfuration pathway is concurrently modulated. nih.govresearchgate.net
Effects on Taurine Levels and Intermediates
A direct consequence of the betaine-induced reduction in CDO activity is a significant decrease in the production of taurine and its intermediates, such as hypotaurine. nih.govnih.gov The pathway initiated by CDO is the primary route for taurine synthesis from cysteine. By inhibiting this initial enzymatic step, betaine effectively curtails the entire downstream pathway. nih.govresearchgate.net
Studies have consistently observed that betaine supplementation results in lower levels of taurine in both the liver and plasma. nih.govresearchgate.net For instance, in rats fed a high-fat diet, which would normally elevate hypotaurine and taurine, betaine supplementation depressed this increase. nih.gov This modulation of taurine levels is a key indicator of betaine's regulatory control over the catabolic fate of cysteine.
| Metabolite/Enzyme | Effect of Betaine Supplementation | Location | Reference |
|---|---|---|---|
| Cysteine Dioxygenase (CDO) Activity | Decreased | Liver | nih.govresearchgate.net |
| Taurine Levels | Decreased | Liver & Plasma | nih.govresearchgate.net |
| Hypotaurine Levels | Depressed Elevation | Liver | nih.gov |
Implications for Overall Sulfur Amino Acid Homeostasis and Cellular Redox State
Betaine's influence on cysteine metabolism is part of a larger impact on the entire sulfur amino acid network. The primary metabolic function of betaine is to act as a methyl donor for the remethylation of homocysteine back to methionine, a reaction catalyzed by the enzyme betaine-homocysteine methyltransferase (BHMT). nih.govfrontiersin.orgnih.gov This action has profound implications for sulfur amino acid homeostasis. By facilitating the recycling of homocysteine to methionine, betaine reduces the amount of homocysteine available to the transsulfuration pathway, which converts homocysteine to cystathionine and then to cysteine. nih.govresearchgate.netnih.gov
This shift in pathway flux—enhancing remethylation while reducing transsulfuration—might be expected to deplete cellular cysteine. However, research indicates that hepatic levels of cysteine and the major intracellular antioxidant, glutathione (GSH), remain largely unaltered by betaine supplementation. nih.govresearchgate.net This stability is achieved because the betaine-induced inhibition of CDO activity conserves cysteine by slowing its degradation into taurine and sulfate. nih.govresearchgate.net In essence, betaine coordinates a decrease in both the primary synthesis (transsulfuration) and catabolism (via CDO) of cysteine, resulting in a new homeostatic balance where cysteine levels are maintained.
| Metabolic Pathway/Component | Effect of Betaine Supplementation | Reference |
|---|---|---|
| Homocysteine Remethylation | Enhanced | nih.govnih.gov |
| Transsulfuration Pathway (Cysteine Synthesis) | Reduced Utilization | nih.govresearchgate.net |
| Hepatic Cysteine Level | Unaltered | nih.govresearchgate.net |
| Hepatic Glutathione (GSH) Level | Unaltered / Maintained | nih.govresearchgate.netnih.gov |
Comparative Biochemistry and Evolutionary Perspectives of Betaine Metabolism
Diversity of Betaine (B1666868) Functions Across Biological Kingdoms
Glycine (B1666218) betaine is a naturally occurring compound found widely in microorganisms, plants, and animals. patsnap.comnih.gov Its fundamental roles are as a cellular osmoprotectant and a donor of methyl groups for essential biochemical reactions. nih.govorffa.com
In the microbial world, glycine betaine is a crucial molecule for survival under harsh environmental conditions. Its primary function is to act as an osmoprotectant, shielding cells from the detrimental effects of high osmotic stress, drought, and extreme temperatures. researchgate.net Many microbial species have evolved to either synthesize or uptake glycine betaine from their environment to counteract these stresses. researchgate.net This accumulation helps maintain intracellular osmotic balance and protects cellular structures and enzymatic functions without interfering with metabolic processes. researchgate.net
Beyond its role in stress protection, glycine betaine serves as a metabolic intermediate and a methyl donor in various microbial biosynthetic pathways. researchgate.net For example, in the process of methylotrophic methanogenesis, some archaea can metabolize glycine betaine. frontiersin.org In certain bacteria, the methyl group from betaine can be transferred to homocysteine to synthesize methionine, a critical amino acid, via the enzyme betaine-homocysteine methyltransferase (BHMT). researchgate.netresearchgate.net This dual functionality highlights its metabolic versatility in the microbial kingdoms.
Plants, being sessile organisms, must endure a variety of environmental challenges. Many plant species accumulate glycine betaine as a key strategy to cope with abiotic stresses such as high salinity, drought, and extreme temperatures. encyclopedia.pubmdpi.com The accumulation of glycine betaine, a non-toxic compatible solute, allows plant cells to maintain water potential and protect cellular machinery, particularly the photosynthetic apparatus, from stress-induced damage. cambridge.orgekb.eg
Under stress conditions, the synthesis of glycine betaine increases, often in the chloroplasts. ekb.eg This accumulation helps stabilize the structure of proteins and membranes and can scavenge reactive oxygen species (ROS), thus mitigating oxidative damage. mdpi.comnih.gov Exogenous application of glycine betaine has been shown to enhance the stress tolerance of various crops, improving growth and yield under adverse conditions by preserving photosynthetic rates and cellular integrity. mdpi.comcambridge.org
In animals, glycine betaine performs a dual role as both an osmolyte and a critical participant in methyl group metabolism. encyclopedia.pub This represents a significant functional expansion compared to its primary role in plants and microorganisms. Invertebrates, especially marine species, accumulate betaine as a major organic osmolyte to cope with the high salinity of their environment. innovareacademics.innih.gov
In vertebrates, while betaine still functions as an osmolyte, particularly in the kidney to protect medullary cells from the high osmotic pressure of urine, its role as a methyl donor is paramount. encyclopedia.pubnih.gov In the liver and kidneys, betaine participates in the methionine cycle. nih.govmdpi.com It donates a methyl group to homocysteine in a reaction catalyzed by the enzyme betaine-homocysteine S-methyltransferase (BHMT), thereby regenerating the essential amino acid methionine. patsnap.commdpi.com This reaction is crucial for regulating homocysteine levels and is metabolically linked to the synthesis of cysteine via the transsulfuration pathway, which also uses homocysteine as a substrate. nih.govpractical-haemostasis.com Betaine's involvement in these pathways influences protein synthesis, fat metabolism, and carcass quality in livestock. orffa.comallaboutfeed.netanimbiosci.org
Phylogenetic Analysis of Betaine Metabolic Enzymes
The evolution of betaine's metabolic roles is reflected in the phylogenetic history of its key enzymes. A pivotal enzyme in vertebrate metabolism is betaine-homocysteine S-methyltransferase (BHMT), which catalyzes the remethylation of homocysteine to methionine. nih.gov Phylogenetic analyses of BHMT and its paralog, BHMT2, across deuterostomes reveal a significant evolutionary event: a gene duplication that gave rise to BHMT2 occurred at the base of the mammalian lineage. plos.org
BHMT is found in a wide range of species, including amphibians, reptiles, birds, and mammals, while BHMT2 is present only in mammals. plos.org The two enzymes have diverged in function; BHMT uses betaine as its methyl donor, whereas BHMT2 utilizes S-methylmethionine (SMM). nih.gov This functional divergence following gene duplication suggests adaptation and sub-functionalization within mammalian methyl metabolism. The evolutionary rate of BHMT2 has been faster than that of BHMT, with the highest rates of change for both genes occurring just after the duplication event, indicating a period of reduced selective pressure as the two paralogs acquired new functional nuances. plos.org
In invertebrates, such as the Hong Kong oyster (Crassostrea hongkongensis), key enzymes for betaine synthesis, including choline (B1196258) dehydrogenase (CDH) and betaine aldehyde dehydrogenase (BADH), show high amino acid conservation with those in other oyster species. nih.gov Similarly, enzymes of the related transsulfuration pathway, such as cystathionine (B15957) β-synthase (CBS), which channels homocysteine toward cysteine production, also show distinct evolutionary clades, indicating adaptation for specific functions in different biological domains like bacteria. nih.gov
Adaptation and Functional Divergence of Betaine Pathways
The metabolic pathways involving betaine have undergone significant adaptation and functional divergence throughout evolution. The primordial function of betaine appears to be that of an osmoprotectant, a role conserved across bacteria, archaea, and plants. researchgate.netekb.egnih.gov This function is critical for survival in environments with fluctuating salinity, water availability, or temperature.
In the animal kingdom, this ancestral role was retained but also expanded upon. While still serving as an osmolyte in specific tissues like the kidney, betaine was integrated into central metabolism as a major methyl donor. encyclopedia.pubnih.gov This is particularly evident in the divergence of the homocysteine metabolic crossroads in vertebrates. Homocysteine can either be remethylated to methionine or enter the transsulfuration pathway to be irreversibly converted to cysteine. caldic.com The evolution of the BHMT-dependent remethylation pathway provided an alternative to the folate-dependent methionine synthase pathway, creating a robust system for regulating one-carbon metabolism. nih.govpractical-haemostasis.com
The duplication of the BHMT gene in mammals, leading to BHMT and BHMT2, represents a further layer of adaptation. plos.org This event allowed for the specialization of these enzymes to use different methyl donors (betaine and S-methylmethionine, respectively), likely providing greater metabolic flexibility in response to varying dietary inputs. nih.gov The regulation of flux between the remethylation and transsulfuration pathways is a key adaptive trait, allowing organisms to balance the need for methionine conservation against the requirement for cysteine synthesis for producing proteins, glutathione (B108866), and other vital sulfur-containing compounds. caldic.com
Biotechnological Applications and Research Avenues for Betaine
Microbial Production and Metabolic Engineering
Comprehensive searches for the microbial production of cysteine betaine (B1666868), including optimization of fermentation processes and genetic manipulation for enhanced metabolic output, have not yielded any specific findings. The focus of existing research in this area is predominantly on betaine (trimethylglycine) and other related compounds. There is currently no available data on microorganisms that naturally produce cysteine betaine or have been engineered to do so.
There is no available research on the optimization of fermentation processes specifically utilizing this compound.
No studies have been identified that focus on the genetic manipulation of organisms to enhance the metabolic output of this compound.
Role in Agricultural Systems and Animal Nutrition
Similarly, the role of this compound in agricultural systems and animal nutrition is an uncharted area of research. While betaine (trimethylglycine) is well-documented for its positive effects in these domains, no parallel information exists for this compound.
There is no scientific evidence to suggest that this compound is utilized for stress mitigation in livestock or crops.
The influence of this compound on nutrient metabolism, independent of direct performance metrics, has not been investigated in any published research found.
Emerging Research Directions in Betaine and Cysteine Metabolism
Discovery of Novel Betaine-Interacting Proteins and Pathways
Recent research has begun to uncover a wider network of proteins and metabolic pathways that interact with betaines, including those related to cysteine metabolism. While the core functions of betaine (B1666868) as an osmolyte and methyl donor are well-established, its influence extends to a broader range of cellular processes through these newly identified interactions. For instance, studies are focusing on identifying novel transport proteins that may be specific for different betaines, including sulfur-containing betaines like cysteine betaine. Advanced proteomic techniques, such as affinity purification-mass spectrometry (AP-MS), are being employed to capture and identify proteins that bind to betaine and its derivatives. These studies are crucial for mapping the complete "betaine interactome" and understanding how it is integrated with other metabolic networks, such as the pathways governing the synthesis and degradation of the sulfur-containing amino acid, cysteine. The discovery of these new interactions is pivotal for understanding how cells coordinate their response to osmotic stress and maintain metabolic homeostasis.
Deeper Exploration of Betaine's Epigenetic Influence via Methylation Pathways
The role of betaine as a methyl donor in the conversion of homocysteine to methionine is a cornerstone of one-carbon metabolism. This function has profound implications for cellular epigenetics, as methionine is the precursor for S-adenosylmethionine (SAM), the universal methyl donor for the methylation of DNA, RNA, and histones. Emerging research is delving deeper into how fluctuations in betaine availability can directly impact the epigenetic landscape of the cell.
Scientists are investigating how dietary betaine and the endogenous synthesis of betaines influence the methylation patterns on a genome-wide scale. This includes examining the effects on gene expression, chromatin structure, and genomic stability. For example, studies have shown that betaine supplementation can alter DNA methylation patterns and influence the expression of genes involved in lipid metabolism and inflammation. The interplay between betaine-dependent methylation and the metabolism of cysteine is also a key area of investigation, as both are intricately linked through the transsulfuration pathway. Understanding these connections is critical for elucidating the role of betaine in health and in the pathogenesis of diseases such as cancer and cardiovascular disorders.
Table 1: Key Research Findings on Betaine's Epigenetic Influence
| Research Area | Key Findings | Implicated Pathways |
| DNA Methylation | Betaine availability influences global and gene-specific DNA methylation patterns. | One-Carbon Metabolism, Methionine Cycle |
| Histone Modification | Changes in betaine levels can affect histone methylation marks, altering chromatin accessibility. | Histone Methyltransferase Activity |
| Gene Expression | Betaine-dependent epigenetic modifications can regulate the transcription of genes involved in various cellular processes. | Gene Silencing/Activation |
| Disease Pathogenesis | Aberrant methylation patterns linked to betaine metabolism are associated with an increased risk of several diseases. | Transsulfuration Pathway, Homocysteine Metabolism |
Advanced Modeling of Metabolic Flux in Betaine and Sulfur Amino Acid Networks
To comprehend the complex dynamics of betaine and cysteine metabolism, researchers are increasingly turning to advanced computational modeling. These models allow for the simulation of metabolic flux—the rate of turnover of molecules through a metabolic pathway. By integrating experimental data from techniques like stable isotope tracing, these models can predict how perturbations in one part of the network, such as a change in dietary betaine intake, will affect other connected pathways.
These computational approaches are essential for understanding the intricate feedback loops and regulatory mechanisms that govern the flow of metabolites through the methionine cycle and the transsulfuration pathway, where betaine and cysteine metabolism intersect. For example, models can simulate how the cell partitions homocysteine between remethylation to methionine (a betaine-dependent process) and its entry into the transsulfuration pathway for cysteine synthesis. This provides a quantitative framework for understanding cellular strategies for maintaining redox balance and methylation potential under different physiological conditions. The insights gained from these models are invaluable for identifying potential therapeutic targets for metabolic diseases.
Characterization of Betaine's Broader Regulatory Roles in Cellular Biochemistry
Beyond its established roles, emerging evidence suggests that betaine has broader regulatory functions in cellular biochemistry. Researchers are exploring how betaine and its derivatives, including this compound, may act as signaling molecules or allosteric regulators of enzymes. These functions are distinct from its role as a simple osmolyte or methyl donor.
For instance, studies are investigating whether betaine can directly modulate the activity of key enzymes involved in glucose metabolism, lipid synthesis, or inflammatory signaling pathways. The structural similarity of betaines to other small molecule regulators suggests that such interactions are plausible. Characterizing these broader regulatory roles is a key frontier in understanding the full spectrum of betaine's biological activities. Unraveling these functions will provide a more complete picture of how cells integrate metabolic and stress-response pathways.
Integration of Omics Data for Comprehensive Systems-Level Understanding
The advent of high-throughput "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—is revolutionizing the study of betaine and cysteine metabolism. By integrating data from these different levels of biological organization, researchers can construct a comprehensive, systems-level view of how these metabolic networks operate and are regulated.
For example, a systems biology approach might combine transcriptomic data on the expression of genes involved in betaine synthesis with metabolomic data on the cellular concentrations of betaine, cysteine, and related metabolites. This integrated analysis can reveal novel regulatory connections and provide a more holistic understanding of the cellular response to various stimuli. The ultimate goal is to develop predictive models that can accurately simulate the behavior of the entire system, offering deep insights into the roles of betaine and cysteine in health and disease. This comprehensive approach is essential for untangling the complexity of metabolic regulation and for the future development of personalized nutrition and medicine.
Q & A
Q. What are the primary physiological roles of cysteine betaine, and how can researchers design experiments to investigate its osmoprotective and methyl-donor functions?
this compound acts as both an osmolyte and a methyl donor. To study osmoprotection, researchers can use in vitro cell models (e.g., renal or neuronal cells) exposed to hypertonic stress, measuring cell viability, ion transport, and betaine uptake via radiolabeled tracers or HPLC . For methyl-donor activity, assays like homocysteine remethylation to methionine in hepatocyte cultures, coupled with LC-MS quantification of S-adenosylmethionine (SAM) and S-adenosylhomocysteine (SAH), are recommended. Control groups should include methionine-restricted diets to isolate betaine’s contribution .
Q. What standardized methodologies are used to quantify this compound levels in biological samples?
Common techniques include:
- Liquid Chromatography-Mass Spectrometry (LC-MS) : Validated for sensitivity in plasma, urine, and tissue homogenates. Internal standards (e.g., deuterated betaine) improve accuracy .
- Enzymatic Assays : Coupled with spectrophotometry, utilizing enzymes like betaine-homocysteine methyltransferase (BHMT) to measure methyltransferase activity indirectly .
- Nuclear Magnetic Resonance (NMR) : Detects betaine’s distinct methyl group signals, suitable for high-throughput metabolic profiling .
Q. How can researchers ensure reproducibility when studying this compound’s effects in animal models?
- Dietary Controls : Standardize betaine-free diets to eliminate confounding dietary intake .
- Dosage Consistency : Use weight-adjusted oral gavage or intraperitoneal injections, validated by pharmacokinetic studies .
- Endpoint Harmonization : Predefine endpoints (e.g., liver SAM:SAH ratios, plasma homocysteine levels) to enable cross-study comparisons .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in this compound’s dual roles under osmotic stress versus methyl donation?
Conflicting data may arise from tissue-specific expression of transporters (e.g., BGT-1 in kidneys vs. BHMT in liver). To address this:
- Use tissue-specific knockout models (e.g., CRISPR/Cas9-modified BGT-1 in renal cells) to isolate osmotic roles.
- Apply isotope tracing (¹³C-methyl groups) to quantify betaine-derived methylation in different organs .
- Conduct time-course experiments to determine if osmotic adaptation precedes methyl donation in stress responses .
Q. How can researchers model this compound’s neuroprotective mechanisms in neurodegenerative diseases?
- In Vitro Models : Expose neuronal cultures to oxidative stressors (e.g., H₂O₂) with/without betaine pretreatment, measuring glutathione (GSH) levels and mitochondrial membrane potential .
- In Vivo Models : Use transgenic mice (e.g., Alzheimer’s AβPP/PS1) fed betaine-supplemented diets, assessing cognitive performance (Morris water maze) and brain SAM:SAH ratios .
- Multi-Omics Integration : Combine transcriptomics (BHMT pathway genes) with metabolomics (homocysteine, cysteine) to identify regulatory networks .
Q. What statistical approaches are critical for analyzing betaine’s dose-dependent effects in clinical trials?
- Mixed-Effects Models : Account for inter-individual variability in betaine absorption and metabolism.
- Pathway Analysis : Use tools like MetaboAnalyst to correlate betaine levels with downstream metabolites (e.g., methionine, GSH) .
- Power Calculations : Ensure adequate sample sizes to detect modest changes in homocysteine (effect size ~0.3) .
Methodological Challenges and Solutions
Q. How do researchers address variability in betaine content across natural sources when designing dietary intervention studies?
- Source Standardization : Use synthetic betaine or certified reference materials (e.g., NIST SRM 3230) to eliminate batch variability .
- Dietary Diaries + Biomarkers : Pair self-reported intake with plasma betaine measurements to validate compliance .
Q. What protocols validate the purity of synthesized this compound derivatives in chemical studies?
- Multi-Technique Characterization : Combine elemental analysis, ¹H/¹³C NMR, and high-resolution MS for novel compounds .
- Chromatographic Purity : Use HPLC-ELSD (evaporative light scattering detection) with ≥95% purity thresholds .
Data Synthesis and Reporting
Q. How should researchers synthesize conflicting findings on betaine’s hepatoprotective vs. potential pro-tumorigenic effects?
Q. What are best practices for reporting betaine-related research to ensure reproducibility?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
